molecular formula C10H25N3 B047261 3,3'-Iminobis(N,N-dimethylpropylamine) CAS No. 6711-48-4

3,3'-Iminobis(N,N-dimethylpropylamine)

Cat. No. B047261
Key on ui cas rn: 6711-48-4
M. Wt: 187.33 g/mol
InChI Key: BXYVQNNEFZOBOZ-UHFFFAOYSA-N
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Patent
US05463130

Procedure details

GB-A 1,157,637, GB-A 1,157,638 and GB-A 1,157,639 disclose the reaction of 2-methylglutarodinitrile with diethylamine in the presence of hydrogen and palladium on barium sulfate or preferably palladium on carbon to form 5-diethylamino-2-methylvaleronitrile. Despite the long reaction time and a diethylamine excess of 200 mol % no tetraethyl derivative was found, although the diethylamino group reacts not only with the nitrile groups in position 5 but also with that in position 1 (ratio 4 to 1). DE-A 3,935,641 describes the synthesis of a secondary amine over a palladium catalyst. The reaction of dimethylaminopropionitrile takes place in this case with itself under hydrogenating conditions to form bis(3-dimethylaminopropyl)amine. The formation of a tertiary amine is achieved only when a spinel is used as support material which is considerably expensive to produce, and the yield is not more than 58%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetraethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][N:7]([CH:9](C)C#N)[CH3:8]>[Pd]>[CH3:9][N:7]([CH3:6])[CH2:8][CH2:2][CH2:1][NH:3][CH2:4][CH2:5][CH2:6][N:7]([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Two
Name
tetraethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacts not only with the nitrile groups in position 5

Outcomes

Product
Name
Type
product
Smiles
CN(CCCNCCCN(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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